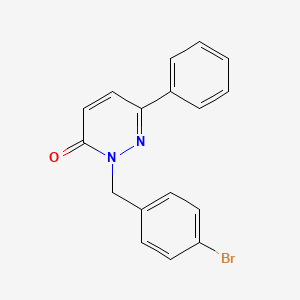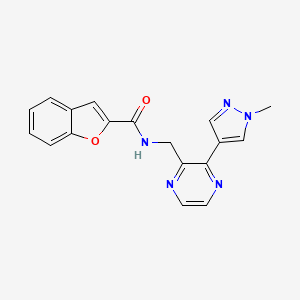![molecular formula C14H14N4O3S B2857649 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide CAS No. 223485-55-0](/img/structure/B2857649.png)
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide is a chemical compound with the molecular formula C14H14N4O3S It is characterized by the presence of a pyrimidine ring substituted with dimethyl groups and a nitrophenyl group attached to an acetamide moiety
Méthodes De Préparation
The synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4,6-dimethylpyrimidine-2-thiol and 2-nitroaniline as the primary starting materials.
Reaction Conditions: The thiol group of 4,6-dimethylpyrimidine-2-thiol is reacted with chloroacetyl chloride to form 2-chloro-N-(4,6-dimethylpyrimidin-2-ylthio)acetamide. This intermediate is then reacted with 2-nitroaniline under basic conditions to yield the final product.
Industrial Production: Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance scalability and efficiency.
Analyse Des Réactions Chimiques
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the acetamide moiety, where nucleophiles such as amines or thiols can replace the existing substituents.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Applications De Recherche Scientifique
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s pyrimidine ring can mimic natural substrates, allowing it to bind to active sites and inhibit enzyme activity. Additionally, the nitrophenyl group may participate in electron transfer processes, influencing the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide can be compared with similar compounds such as:
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide: This compound has a similar structure but with the nitro group positioned differently on the phenyl ring, which may affect its reactivity and biological activity.
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide: Another structural isomer with the nitro group in the para position, potentially leading to different interactions with molecular targets.
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(5-nitro-1,3-thiazol-2-yl)acetamide: This compound features a thiazole ring instead of a phenyl ring, which may confer unique properties and applications.
Propriétés
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3S/c1-9-7-10(2)16-14(15-9)22-8-13(19)17-11-5-3-4-6-12(11)18(20)21/h3-7H,8H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPUPKIRSGSWIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC2=CC=CC=C2[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-{3-[ethyl(phenyl)amino]propyl}-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide](/img/structure/B2857576.png)
![(2E)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2857579.png)

![2-chloro-1-{3-[(2,6-difluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}propan-1-one](/img/structure/B2857583.png)

![(3aR,5S,6R,6aR)-2,2-dimethyl-5-[(phenylsulfanyl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B2857585.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopentanecarboxamide](/img/structure/B2857589.png)
